![molecular formula C21H28O5 B7788994 Cortisone-[2H7]](/img/structure/B7788994.png)
Cortisone-[2H7]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cortisone-[2H7] is a deuterated form of cortisone, a pregnene (21-carbon) steroid hormone. It is a naturally occurring corticosteroid metabolite used as a pharmaceutical prodrug. Cortisone is converted from cortisol by the enzyme corticosteroid 11-beta-dehydrogenase isozyme 2, particularly in the kidneys . Cortisone-[2H7] is used in various scientific research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cortisone-[2H7] involves the incorporation of deuterium atoms into the cortisone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and a deuterium source .
Industrial Production Methods
Industrial production of cortisone and its derivatives, including cortisone-[2H7], often starts with natural precursors such as diosgenin, which is derived from plant sources. The process involves multiple steps, including microbial transformation, chemical modifications, and purification . The use of biotransformations and enzymatic processes has made the production more sustainable and efficient .
化学反応の分析
Types of Reactions
Cortisone-[2H7] undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Conversion of ketones to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with deuterium atoms.
Common Reagents and Conditions
Common reagents used in these reactions include deuterium gas, deuterated solvents, and catalysts such as palladium on carbon . The conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Major Products
The major products formed from these reactions include deuterated cortisone derivatives, which are used in various research applications to study metabolic pathways and drug interactions .
科学的研究の応用
Cortisone-[2H7] is widely used in scientific research due to its unique properties. Some of its applications include:
作用機序
Cortisone-[2H7] exerts its effects by being converted to its active form, cortisol, in the liver. Cortisol then binds to glucocorticoid receptors in various tissues, leading to the activation or repression of target genes . This results in anti-inflammatory and immunosuppressive effects, making it useful in treating various inflammatory and autoimmune conditions .
類似化合物との比較
Similar Compounds
Some compounds similar to cortisone-[2H7] include:
Hydrocortisone: The active form of cortisone.
Prednisone: A synthetic corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A more potent synthetic corticosteroid used in various medical conditions.
Uniqueness
Cortisone-[2H7] is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in research. The deuterium atoms provide stability and allow for precise tracking in metabolic studies, distinguishing it from other corticosteroids .
特性
IUPAC Name |
17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYSYFVPBJMHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
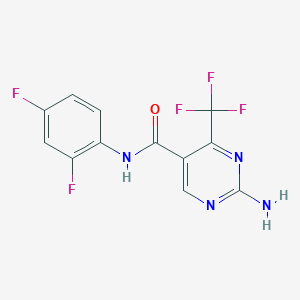
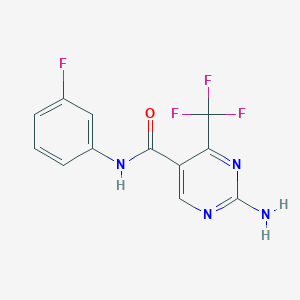
![7-methyl-1H-thieno[3,2-d]pyrimidine-4-thione](/img/structure/B7788928.png)
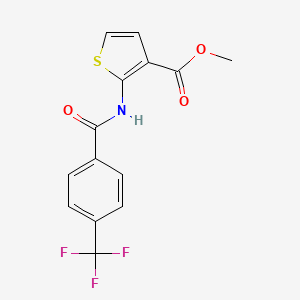
![N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7788939.png)
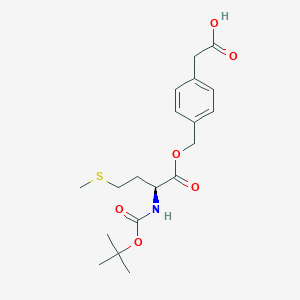
![2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]-](/img/structure/B7788960.png)
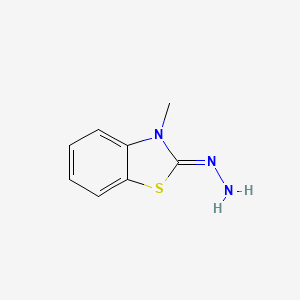
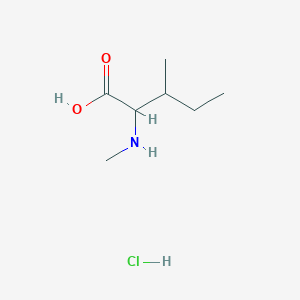
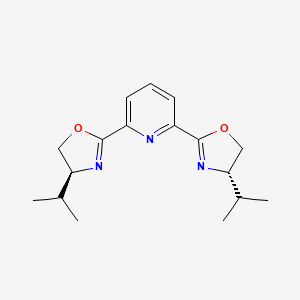
![6-amino-2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7788999.png)
![N-[(Z)-(4-bromophenyl)methylidene]-N-phenylamine oxide](/img/structure/B7789000.png)

![2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine 2,3-dihydroxysuccinate](/img/structure/B7789022.png)
